molecular formula C8H8O3S B7637610 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylicacid

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylicacid

Cat. No.: B7637610
M. Wt: 184.21 g/mol
InChI Key: ATQZJQVZQHPLOO-UHFFFAOYSA-N
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Description

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is a fused heterocyclic compound containing a thiophene ring (sulfur-containing five-membered ring) and a pyran ring (oxygen-containing six-membered ring). This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, though its specific applications remain less documented compared to analogous compounds.

Properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)6-3-5-1-2-11-4-7(5)12-6/h3H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZJQVZQHPLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other fused heterocyclic carboxylic acids, such as pyrrolo-pyridine derivatives. Below is a detailed comparison based on synthesis, stability, and functional properties.

Table 1: Key Properties of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid and Analogues

Compound Name Heteroatoms (Ring System) Yield (%) Stability Notes Key References
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid S (thiophene), O (pyran) N/A* Limited stability data N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid N (pyrrole, pyridine) 95 Stable under acidic conditions
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N, Cl 71 Sensitive to strong bases
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N, OCH3 80 Improved solubility in polar solvents

Key Differences:

Heteroatom Composition: The thieno-pyran system (S and O) differs significantly from pyrrolo-pyridine derivatives (N-dominated systems). This affects electronic properties and reactivity. For instance, sulfur’s lower electronegativity compared to nitrogen may reduce hydrogen-bonding capacity, impacting biological target interactions .

Synthetic Accessibility: Pyrrolo-pyridine carboxylic acids (e.g., compounds 10a–c) are synthesized via cyclization reactions with yields ranging from 71% to 95% . In contrast, the synthesis of thieno-pyran derivatives often requires more complex ring-closing strategies, which may explain the lack of yield data in the evidence.

Functional Group Influence: Substituents like chloro (10b) and methoxy (10c) on pyrrolo-pyridine systems enhance stability and solubility . Similar substituents on the thieno-pyran scaffold could theoretically modify its physicochemical properties but remain unexplored in the provided literature.

Biological Relevance: Pyrrolo-pyridine carboxylic acids are well-studied in drug discovery (e.g., kinase inhibitors) due to their planar, aromatic structures . The thieno-pyran variant’s biological activity is less characterized, though its sulfur atom might confer unique metabolic resistance.

Biological Activity

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is a heterocyclic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its use in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-c]pyran structure, which is known for its diverse biological activities. The carboxylic acid functional group enhances the compound's solubility and reactivity, making it a suitable candidate for further modification and research.

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives possess potent antibacterial properties against various strains of bacteria, including Mycobacterium species. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 50 μg/mL against Mycobacterium smegmatis, indicating strong antimicrobial potential .

Antitumor Activity

Thieno[2,3-c]pyran derivatives have also been evaluated for their antitumor activities. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with specific substituents on the thieno ring exhibited enhanced cytotoxic effects against different cancer cell lines .

The mechanism by which 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid exerts its biological effects is primarily attributed to its ability to interact with key enzymes and receptors involved in cellular processes. For example, some studies suggest that these compounds may act as inhibitors of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[2,3-c]pyran derivatives:

  • Antimicrobial Evaluation : A study evaluated various thieno[2,3-c]pyran derivatives for their antibacterial efficacy against Mycobacterium bovis (BCG). Results showed that most compounds displayed notable activity with IC50 values significantly lower than standard antibiotics .
  • Antitumor Studies : Another investigation focused on the cytotoxic effects of thieno[2,3-c]pyran derivatives on human cancer cell lines. The results demonstrated that specific modifications to the thieno ring could enhance antitumor activity .
  • Structure-Activity Relationship (SAR) : Research has established SAR for thieno[2,3-c]pyran derivatives. The presence of electron-withdrawing groups on the aromatic portion of the molecule was found to increase antibacterial potency significantly .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntibacterialThieno derivative A50 μg/mL
AntitumorThieno derivative BIC50 = 10 μM
LeuRS InhibitionThieno derivative C78.24% inhibition

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